N-(4-isopropylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

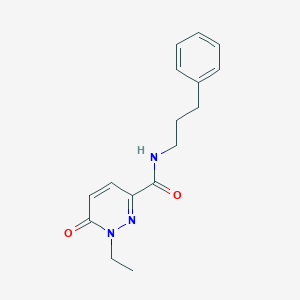

N-(4-isopropylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23N5OS2 and its molecular weight is 461.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Alternative Products

- A study by Krauze et al. (2007) describes the synthesis of related compounds, N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, as alternative products in a one-pot cyclocondensation process involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone (Krauze, Vilums, Sīle, & Duburs, 2007).

Synthesis of Pyridine and Pyridazine Derivatives

- Rady and Barsy (2006) report on the synthesis of pyridine, pyridazine, pyrimido-[4,5-c]pyridazine, pyrido[3,4-c]pyridazine, 1,6-naphthyridine, and phthalazine derivatives, which are related to the chemical structure . Their study provides a pathway for creating these derivatives and their structural analysis (Rady & Barsy, 2006).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

- Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. They examined various 6,5-heterocyclic analogues to improve metabolic stability, which is relevant to the chemical structure in focus (Stec et al., 2011).

Aqueous-Soluble Acyl-CoA: Cholesterol O-Acyltransferase-1 Inhibitor

- Shibuya et al. (2018) identified a compound structurally similar to the one as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). This study contributes to understanding the potential therapeutic applications of such compounds (Shibuya et al., 2018).

Anticancer Activity of Thiazole Derivatives

- Evren et al. (2019) synthesized and studied the anticancer activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which share a similar molecular framework. Their research provides insights into the anticancer potential of such structures (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antibacterial Activity of Pyridinyl/Quinazolinyl/Triazoles

- Singh et al. (2010) conducted a study on the synthesis and antibacterial activity of compounds including N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedphenyl)-5-(pyridin-4-yl)-5-thio)acetamido-1,2,4-triazoles. This research can be related to understanding the antibacterial properties of structurally similar compounds (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Antiproliferative Activity of Pyridine Linked Thiazole Derivatives

- Alqahtani and Bayazeed (2020) investigated the synthesis and antiproliferative activity of new pyridine linked thiazole derivatives. The study's focus on thiazole derivatives contributes to understanding their potential in cancer treatment (Alqahtani & Bayazeed, 2020).

Cytotoxic Activity of N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives

- Ding et al. (2012) synthesized novel compounds based on imidazo[2,1-b]thiazole scaffolds and tested their cytotoxicity against human cancer cell lines, providing valuable insights into the potential application of similar structures in cancer therapy (Ding et al., 2012).

Synthesis and Antioxidant and Anti-inflammatory Activity

- Shehab et al. (2018) synthesized and evaluated the antioxidant and anti-inflammatory activities of 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. This research adds to the understanding of the biological activities of pyridine-thiol derivatives (Shehab, Abdellattif, & Mouneir, 2018).

Antimicrobial Activity and Quantum Calculations of Sulphonamide Derivatives

- Fahim and Ismael (2019) explored the synthesis and antimicrobial activity of sulphonamide derivatives, providing insights into the antimicrobial potential of related structures (Fahim & Ismael, 2019).

PET Tracers for Imaging

- Gao, Wang, and Zheng (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), indicating the use of such compounds in diagnostic imaging (Gao, Wang, & Zheng, 2016).

Protonation Sites and Hydrogen Bonding

- Böck et al. (2021) studied the protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles, relevant to understanding the chemical behavior of similar structures (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Oxidation Reactivity of Pyridinyl Acetamides

- Pailloux et al. (2007) explored the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, which helps in understanding the chemical reactivity of similar compounds (Pailloux, Binyamin, Deck, Rapko, Hay, Duesler, & Paine, 2007).

Heterocyclic Synthesis

- Ammar et al. (2005) focused on the synthesis of Thiazolo[3,2-a]pyridine derivatives, providing a methodology for creating structures related to the chemical (Ammar, El-Sharief, Al‐Sehemi, Mohamed, El-Hag Ali, Senussi, & El-Gaby, 2005).

Synthesis of Pyridazinones and Pyridazines

- Sayed, Khalil, Ahmed, and Raslan (2002) synthesized new pyridazin-6-ones, pyridazin-6-imines, 4-pyridazinals, and pyridines, expanding the knowledge of the synthetic routes for related compounds (Sayed, Khalil, Ahmed, & Raslan, 2002).

Antimicrobial Activities of Triazoles

- Bayrak et al. (2009) synthesized and evaluated the antimicrobial activities of 1,2,4-triazoles, which could have implications for the antimicrobial potential of similar compounds (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Phosphodiesterase Inhibitors from Ibudilast

- Allcock et al. (2011) studied the synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast, which is relevant for understanding the pharmaceutical potential of similar structures (Allcock, Blakli, Jiang, Johnston, Morgan, Rosair, Iwase, Kohno, & Adams, 2011).

Synthesis of Heterocyclic Derivatives

- El‐Sayed, Hegab, Tolan, and Abdel-Rahman (2008) focused on the synthesis of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. This work provides insights into the synthetic methodologies for related structures (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Synthesis of Novel Compound for Cancer Cell Lines

- Moghadam and Amini (2018) synthesized a novel compound for testing against breast cancer cell lines, contributing to the understanding of the anticancer activity of similar structures (Moghadam & Amini, 2018).

Molecular Docking and Screening of Pyridine Derivatives

- Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) conducted molecular docking and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. Their study adds to the understanding of the potential biological activities of such compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit cytotoxic activity on human tumor cell lines .

Mode of Action

It is suggested that similar compounds interact with their targets, leading to cytotoxic effects .

Biochemical Pathways

Similar compounds have been associated with antitumor and cytotoxic activities, suggesting they may affect pathways related to cell proliferation and survival .

Pharmacokinetics

Similar compounds have shown potential inhibitory effects on tumor cells, indicating they may have sufficient bioavailability to exert their effects .

Result of Action

Similar compounds have demonstrated cytotoxic activity on human tumor cell lines, suggesting they may induce cell death or inhibit cell proliferation .

Action Environment

The efficacy of similar compounds may be influenced by factors such as the tumor microenvironment, patient-specific factors, and drug delivery methods .

Properties

IUPAC Name |

2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5OS2/c1-15(2)17-6-8-19(9-7-17)27-21(30)14-31-22-11-10-20(28-29-22)23-16(3)26-24(32-23)18-5-4-12-25-13-18/h4-13,15H,14H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAZRAFPMPDAEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

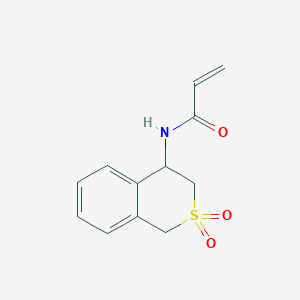

![(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B2572017.png)

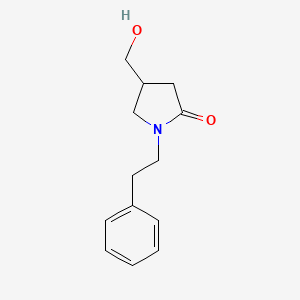

![3-[4-(Prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2572024.png)

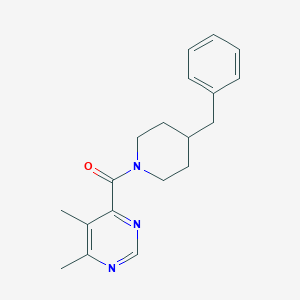

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2572027.png)

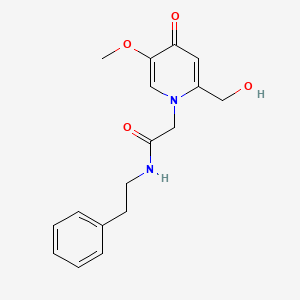

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2572034.png)

![methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2572038.png)